![molecular formula C11H15NO2 B1430362 Methyl 3-amino-3-phenylbutanoate CAS No. 19025-52-6](/img/structure/B1430362.png)
Methyl 3-amino-3-phenylbutanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, an efficient protocol for the synthesis of methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate by simple reduction and inversion method has been described . Another study reported the synthesis of a phenibut ester in 78% yield using N,N dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4 dimethylaminopyridine .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-3-phenylbutanoate” includes a phenyl group (C6H5-) attached to a butanoate group (C3H7COO-) via an amino group (NH2-) . The compound has a molecular weight of 193.24 g/mol.Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 3-amino-3-phenylbutanoate is involved in the synthesis of various novel compounds. For instance, it's used in creating N-(α-bromoacyl)-α-amino esters with potential applications in prodrug development due to their low cytotoxicity and absence of antibacterial and anti-inflammatory activity at tested concentrations (Yancheva et al., 2015).
- It plays a role in the homogeneous hydrogenation process, where its presence influences the optical activity of the resultant compound. This application is particularly relevant in the field of stereoselective synthesis (Abley & Mcquillin, 1971).
Enzymatic Resolution and Stereochemistry
- The compound is also significant in enzymatic resolution processes. For example, its derivatives were resolved through transesterifications catalyzed by lipase B from Candida antarctica, achieving high conversion rates and yielding optically pure enantiomers (Escalante, 2008).
- In the field of X-ray crystallography, the structural determination of its derivatives has been critical in understanding the stereochemistry of certain amino acids, which are essential components in various bioactive compounds (Nakamura et al., 1976).
Applications in Organic Chemistry and Drug Development
- Methyl 3-amino-3-phenylbutanoate is utilized in the creation of tetrazole-containing derivatives, expanding the scope of functional groups available for pharmaceutical and organic chemistry applications (Putis et al., 2008).
- Its derivatives are used in synthesizing inhibitors for specific enzymes or pathways in bacteria, showcasing its potential in developing new antibacterial drugs (Li et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-amino-3-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(12,8-10(13)14-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSLBFMKJPBNFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-phenylbutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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